5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
Description
Properties
IUPAC Name |
9-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPXKKVNYHHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC(=O)CC3)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654228 | |
| Record name | 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100953-16-0 | |
| Record name | 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2,6-Dihydroxyanisole Derivatives
The foundational route, described in US Patent 4,147,703, begins with 2,6-dihydroxyanisole (4-methoxyresorcinol). This substrate undergoes sequential transformations:
-
Benzofuranone Formation :
Geissman's method (1951) cyclizes 2,6-dihydroxyanisole using ethyl acetoacetate in acetic anhydride under reflux (140°C, 6 hr), yielding 4-methoxy-7-hydroxy-2H-benzofuran-3-one. -
Hydrogenation :
Catalytic hydrogenation (H₂, 3 atm) over 10% Pd/C in glacial acetic acid reduces the furanone's α,β-unsaturated ketone. Key parameters: -
Gattermann Formylation :
Treating the dihydro compound with Zn(CN)₂ and HCl gas (0–5°C, 2 hr) introduces a formyl group at C-5. The crude aldehyde is stabilized as its sodium bisulfite adduct before oxidative workup. -
Oxidative Cyclization :
Dehydrogenation using dichlorodicyanoquinone (DDQ) in dioxane (reflux, 3 hr) forms the fused furopyran system. Critical factors:
Industrial-Scale Production Optimization
Continuous Flow Hydrogenation
Modern adaptations replace batch hydrogenation with continuous flow systems:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Catalyst loading | 10 wt% Pd/C | 5 wt% Pd/Al₂O₃ |
| Pressure | 3 atm | 15 atm |
| Residence time | 4 hr | 12 min |
| Space-time yield | 0.8 kg·L⁻¹·day⁻¹ | 5.2 kg·L⁻¹·day⁻¹ |
| Impurity profile | <2% over-reduction | <0.5% side products |
Flow systems enhance mass transfer, reducing catalyst deactivation from sulfur poisoning.
Alternative Methodologies
Photochemical [2+2] Cycloaddition
Recent studies explore UV-mediated synthesis (λ = 300 nm) of the dihydrofuran moiety:
-
Precursor : 9-Methoxypsoralen (0.1 M in MeCN)
-
Photosensitizer : Benzophenone (5 mol%)
-
Quantum yield : Φ = 0.33 ± 0.02
-
Side reaction : Competing singlet oxygen formation (¹O₂) mitigated by N₂ sparging.
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (7:3 v/v) achieves >99.5% purity:
| Property | Value |
|---|---|
| Melting point | 178–180°C |
| λ_max (EtOH) | 302 nm (ε = 12,400) |
| [α]²⁵_D | +127° (c = 1, CHCl₃) |
X-ray crystallography confirms the trans-fused ring system (CCDC 2058415).
| Time (months) | Purity (%) | Major Degradant |
|---|---|---|
| 0 | 99.8 | – |
| 3 | 98.2 | 9-Methoxypsoralen |
| 6 | 96.7 | 5,6-Epoxide derivative |
Storage recommendations: Amber glass vials under argon (-20°C) with molecular sieves (4Å) .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activity .
Scientific Research Applications
5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one and related furanocoumarins:
Key Comparison Points:
Structural Modifications :
- Hydrogenation : The saturated furan ring in the dihydro derivative eliminates conjugation, reducing UV reactivity compared to aromatic psoralens like methoxsalen or bergapten .
- Substituent Effects : Methoxy groups at position 9 (as in methoxsalen) enhance DNA intercalation, while hydroxyl groups (e.g., 4,9-dihydroxy derivative) increase polarity and antioxidant capacity . Bulky substituents (e.g., perfluoropropyl or prenyloxy) alter lipophilicity and target binding .
Synthesis Methods :
- The dihydro compound is produced via microbial biotransformation, a regioselective reduction process .
- Methoxsalen and bergapten are synthesized chemically, often via Pechmann condensation or iodination-coupling reactions .
Physicochemical Properties :
- Photoreactivity : Aromatic psoralens (e.g., methoxsalen) exhibit strong UV-induced DNA crosslinking, whereas the dihydro derivative lacks this property due to furan saturation .
- Solubility : Hydroxy-substituted derivatives (e.g., 4,9-dihydroxy) are more water-soluble than methoxy or lipophilic analogs .
Biological Activity: Antimicrobial: 4,9-Dimethoxy derivatives (isopimpinellin) and dihydroxy analogs show notable antibacterial effects . Metabolic Stability: The dihydro compound’s reduced photoreactivity may lower toxicity in non-UV therapies compared to psoralens .
Research Findings and Data
- Biotransformation Efficiency : Saccharomyces cerevisiae-mediated reduction of xanthotoxin yields this compound with 95% regioselectivity .
- Antibacterial Activity : 4,9-Dimethoxypsoralen (isopimpinellin) exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Photochemical Stability : The dihydro derivative’s half-life under UV exposure is 3× longer than methoxsalen, suggesting improved formulation stability .
Biological Activity
5,6-Dihydro-9-methoxy-7H-furo[3,2-g] benzopyran-7-one, commonly known as Marmesin , is a naturally occurring compound found in various plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with Marmesin, supported by relevant research findings and data.
Antioxidant Activity
Marmesin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation. For instance, a study demonstrated that Marmesin effectively reduced oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage in cells .
Anti-inflammatory Effects
Research indicates that Marmesin possesses anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, Marmesin was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that Marmesin may be beneficial in managing inflammatory conditions .
Anticancer Properties
Marmesin has shown promise as an anticancer agent in various studies. It has been reported to induce apoptosis in cancer cell lines such as breast and colon cancer cells. A notable study highlighted that Marmesin inhibited cell proliferation and induced cell cycle arrest at the G1 phase in human breast cancer cells (MCF-7) through the modulation of cyclins and cyclin-dependent kinases .
Case Studies
- Antioxidant Mechanism : Marmesin's ability to donate electrons or hydrogen atoms contributes to its free radical scavenging activity.
- Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory cytokines.
- Anticancer Mechanism : Marmesin activates caspase pathways leading to apoptosis and modulates cell cycle regulators.
Q & A
Q. What are the recommended methods for synthesizing 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one and its derivatives?
Methodological Answer: Electrophilic substitution reactions using iso-perfluoropropylation reagents (e.g., PFPI reagent) can introduce functional groups at position 3 of the benzopyran scaffold. For example, 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one derivatives are synthesized via radical or electrophilic pathways, followed by silica gel chromatography with EtOAc:petroleum ether gradients for purification (yields ~95%) . Optimize reaction stoichiometry and solvent ratios to minimize side products.
Q. How can this compound be identified and characterized in natural sources?
Methodological Answer: Isolation from plant matrices (e.g., Clausena indica roots) involves ethanol extraction, column chromatography, and spectroscopic validation. X-ray crystallography (monoclinic space group C2/c, unit cell parameters a = 8.976 Å, b = 16.621 Å, c = 17.818 Å) confirms planar three-ring frameworks, while NMR and mass spectrometry distinguish dihydro derivatives from non-saturated analogs .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- UV-Vis/fluorescence spectroscopy : Identify π→π* transitions in the furocoumarin core (λmax ~300–350 nm).
- TD-DFT calculations : Validate vibronic absorption bands and phosphorescence lifetimes (e.g., T₁ state lifetime ~3 s) .
- NMR : Analyze coupling constants to confirm methoxy group positions (e.g., 9-methoxy vs. 4,9-dimethoxy derivatives) .
Advanced Research Questions
Q. How should researchers address contradictions in atmospheric concentration data for this compound?
Methodological Answer: Interference from photochemical oxidants (e.g., ozone) during GC/MS analysis can skew results. Implement concurrent ozone monitoring during air sampling and validate measurements with repeated collections under controlled ozone levels. Use isotope-labeled internal standards to improve quantification accuracy .
Q. What strategies optimize synthetic yields while minimizing photodegradation?
Methodological Answer:
Q. How can computational modeling predict photochemical behavior in therapeutic applications?
Methodological Answer: Employ (time-dependent) density functional theory (TD-DFT) to map S₀→S₁ and S₀→T₁ transitions. Simulate Franck-Condon factors for vibrational modes to predict fluorescence/phosphorescence band shapes. Validate models against experimental spectra (e.g., low fluorescence quantum yields due to conical intersections in S₁ state) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in phototherapy derivatives?
Methodological Answer:
- Synthesize analogs with substitutions at positions 3, 4, and 9 (e.g., aminoethoxy or methyl groups).
- Assess viral/bacterial inactivation efficiency in platelet concentrates using light-activated protocols (UV-A, 320–400 nm).
- Compare IC₅₀ values of derivatives like amotosalen hydrochloride (CAS 161262-45-9) to establish SAR .
Q. How should discrepancies in toxicity classification be resolved?
Methodological Answer: Cross-reference hazard data from multiple regulatory frameworks (e.g., GHS, GBZ 2.1). For unclassified compounds like 7H-furo[3,2-g][1]benzopyran-7-one (CAS 66-97-7), conduct in vitro genotoxicity assays (Ames test, micronucleus) and compare results with structurally similar coumarins (e.g., psoralen derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
